Z-Ala-Ser methyl ester

Descripción general

Descripción

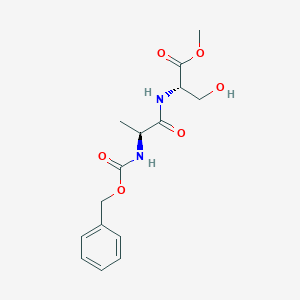

Z-Ala-Ser methyl ester is a dipeptide derivative composed of N-benzyloxycarbonyl-L-alanine and L-serine methyl ester. This compound is commonly used in peptide synthesis and serves as a building block for more complex peptide structures. Its molecular weight is 324.33 g/mol, and it is typically found as a white to off-white powder .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Ser methyl ester involves the protection of the amino group of L-alanine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group of L-serine with methanol. The general steps are as follows:

Protection of L-Alanine: The amino group of L-alanine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Esterification of L-Serine: The carboxyl group of L-serine is esterified using methanol and an acid catalyst like hydrochloric acid.

Coupling Reaction: The protected L-alanine and esterified L-serine are coupled using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis techniques can enhance efficiency and yield .

Types of Reactions:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the serine residue.

Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Formation of N-benzyloxycarbonyl-L-alanine and L-serine.

Oxidation: Oxidized derivatives of the serine residue.

Reduction: Reduced derivatives of the alanine or serine residues.

Aplicaciones Científicas De Investigación

Chemical Research

Peptide Synthesis

Z-Ala-Ser methyl ester acts as a significant building block in the synthesis of peptides. Its unique structure, featuring a benzyloxycarbonyl protection group, allows for selective reactions during peptide formation. The general synthetic route involves protecting the amino group of L-alanine and esterifying the carboxyl group of L-serine with methanol, followed by coupling these components using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) .

Model Compound for Peptide Studies

This compound is often employed as a model to study peptide bond formation and hydrolysis mechanisms. Its behavior under various conditions provides insights into the stability and reactivity of peptide bonds, which are crucial for understanding protein chemistry .

Biological Applications

Enzymatic Studies

this compound serves as a substrate in enzymatic studies, particularly those investigating serine proteases and other enzymes that interact with serine residues. The compound's ability to mimic natural substrates allows researchers to explore enzyme kinetics and mechanisms .

Protein-Protein Interactions

The hydroxyl group present in serine enhances the compound's ability to participate in hydrogen bonding, making it useful for studying protein-protein interactions. Such studies are vital for understanding cellular signaling pathways and the development of therapeutic agents targeting specific protein interactions .

Medical Applications

Peptide-Based Drug Development

this compound is instrumental in developing peptide-based pharmaceuticals. Its structural properties enable it to be incorporated into larger peptide sequences that can exhibit biological activity, such as antimicrobial or anticancer effects .

Drug Delivery Systems

The compound's ability to enhance the permeability of serine across cell membranes suggests potential applications in drug delivery systems. By modifying drug molecules with this compound, researchers aim to improve bioavailability and therapeutic efficacy .

Industrial Applications

Production of Bioactive Peptides

In industrial settings, this compound is utilized to synthesize bioactive peptides that have applications in food technology and nutraceuticals. The compound's role as an intermediate in synthesizing complex organic molecules further emphasizes its industrial relevance .

Mecanismo De Acción

The mechanism of action of Z-Ala-Ser methyl ester primarily involves its role as a peptide building block. It participates in peptide bond formation through nucleophilic attack by the amino group of one amino acid on the carbonyl carbon of another, facilitated by coupling agents. This compound can also interact with enzymes and proteins, influencing their structure and function .

Comparación Con Compuestos Similares

Z-Ala-Gly methyl ester: Similar structure but with glycine instead of serine.

Z-Ala-Leu methyl ester: Contains leucine instead of serine.

Z-Ala-Val methyl ester: Contains valine instead of serine.

Uniqueness: Z-Ala-Ser methyl ester is unique due to the presence of the serine residue, which introduces a hydroxyl group that can participate in additional hydrogen bonding and chemical reactions. This makes it particularly useful in studies involving phosphorylation and other post-translational modifications .

Actividad Biológica

Z-Ala-Ser methyl ester, also known as Methyl ((benzyloxy)carbonyl)-L-serinate, is a derivative of the amino acid serine that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula (C₁₁H₁₃N₃O₄) and a molecular weight of approximately 253.25 g/mol. The presence of a benzyloxycarbonyl protecting group enhances its solubility and reactivity, making it a valuable intermediate in peptide synthesis and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- A benzyloxycarbonyl (Z) protecting group.

- A serine residue that plays a critical role in its biological activity.

- A methyl ester group which increases permeability across cell membranes, potentially improving bioavailability.

Biological Activities

This compound exhibits several biological activities primarily attributed to its serine component. Notably:

- Antimicrobial Properties : Similar compounds have shown antimicrobial effects, suggesting that this compound may also possess these properties. Research indicates that derivatives of serine can inhibit bacterial growth, making them candidates for antibiotic development.

- Enzymatic Interactions : The compound may interact with specific enzymes or receptors involved in metabolic pathways, influencing cellular signaling and potentially leading to therapeutic effects .

- Anticancer Potential : Studies on related compounds indicate that modifications in the structure can enhance anticancer activity. For instance, methylation at specific positions has been shown to improve the bioactivity of peptidic compounds against cancer cell lines .

Anticancer Activity

A study focusing on the structure–activity relationship (SAR) of peptidic analogues demonstrated that subtle modifications in the structure of similar compounds can significantly alter their biological activity. For instance, a series of methylated analogues exhibited varying degrees of growth inhibition against MCF-7 breast cancer cells, with one analogue showing four times greater potency than its parent compound .

Antimicrobial Activity

Research into small molecular weight bioactive compounds from microbial origins has revealed their dual roles as antimicrobial peptides (AMPs) and anticancer peptides (ACPs). These findings suggest that this compound could be explored for similar dual functionalities, especially given its structural characteristics that align with known bioactive peptides .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Benzyl ((benzyloxy)carbonyl)-L-serinate | 21209-51-8 | 0.98 |

| Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | 14464-15-4 | 1.00 |

| (S)-Benzyl (2-oxooxetan-3-yl)carbamate | 26054-60-4 | 0.97 |

This table illustrates the close structural relationships between this compound and other compounds, which may influence their biological activities.

Propiedades

IUPAC Name |

methyl (2S)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-10(13(19)17-12(8-18)14(20)22-2)16-15(21)23-9-11-6-4-3-5-7-11/h3-7,10,12,18H,8-9H2,1-2H3,(H,16,21)(H,17,19)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVXGMLTOPUJTE-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426752 | |

| Record name | Z-Ala-Ser methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-34-8 | |

| Record name | Z-Ala-Ser methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.